5'-Monofosfato de Fialuridina

Descripción general

Descripción

Fialuridine 5’-Monophosphate is a phosphorylated derivative of the antiviral agent Fialuridine. It is a nucleoside analogue that has been investigated for its potential therapeutic applications, particularly in the treatment of hepatitis B virus infections. The compound is known for its ability to inhibit viral replication by incorporating into viral DNA, thereby causing chain termination.

Aplicaciones Científicas De Investigación

Fialuridine 5’-Monophosphate has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical method development and validation.

Biology: Studied for its interactions with enzymes and nucleic acids.

Medicine: Investigated for its antiviral properties, particularly against hepatitis B virus.

Industry: Utilized in the production of nucleoside analogues and as a biochemical tool in research.

Mecanismo De Acción

Target of Action

Fialuridine 5’-Monophosphate primarily targets the human equilibrative nucleoside transporter 1 (ENT1) and thymidine kinase 2 (TK2) . ENT1 is implicated in the mitochondrial transport of fialuridine , while TK2 is responsible for the phosphorylation of fialuridine into active triphosphate metabolites .

Mode of Action

Fialuridine 5’-Monophosphate interacts with its targets, ENT1 and TK2, leading to changes in the cell. The compound is transported into the mitochondria by ENT1 . Once inside, it is phosphorylated by TK2 into active triphosphate metabolites . These metabolites are then incorporated into mitochondrial DNA, leading to impaired DNA synthesis .

Biochemical Pathways

The biochemical pathways affected by Fialuridine 5’-Monophosphate involve the mitochondrial transport and DNA synthesis pathways. The compound’s interaction with ENT1 and TK2 disrupts the normal functioning of these pathways, leading to mitochondrial dysfunction . This dysfunction is suggested by a decrease in the expression of mtDNA-encoded genes .

Result of Action

The molecular and cellular effects of Fialuridine 5’-Monophosphate’s action include the formation of reactive oxygen species, lipid accumulation, and induction of apoptosis . These effects are a result of the compound’s interaction with its targets and its impact on mitochondrial function .

Action Environment

The action, efficacy, and stability of Fialuridine 5’-Monophosphate can be influenced by various environmental factors. For instance, the compound’s toxicity was only detectable after seven days of repeated exposure . This suggests that the duration of exposure can significantly impact the compound’s action.

Análisis Bioquímico

Biochemical Properties

Fialuridine 5’-Monophosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be incorporated into the nascent DNA chain during in vitro DNA synthesis .

Cellular Effects

Fialuridine 5’-Monophosphate has profound effects on various types of cells and cellular processes. It influences cell function by interacting with DNA polymerase gamma, leading to a decrease in mitochondrial DNA (mtDNA) abundance and causing mitochondrial structural defects in cultured hepatoblasts .

Molecular Mechanism

The molecular mechanism of Fialuridine 5’-Monophosphate involves its binding interactions with biomolecules and changes in gene expression. It inhibits DNA polymerase gamma at sites of multiple adjacent analog incorporation . This inhibition leads to a decrease in mtDNA abundance and causes mitochondrial structural defects in cultured hepatoblasts .

Temporal Effects in Laboratory Settings

The effects of Fialuridine 5’-Monophosphate change over time in laboratory settings. It has been observed that Fialuridine toxicity is only detectable after 7 days of repeated exposure . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Fialuridine 5’-Monophosphate vary with different dosages in animal models. For instance, dose-dependent liver toxicity was detected in chimeric mice treated with Fialuridine 5’-Monophosphate for 14 days .

Metabolic Pathways

Fialuridine 5’-Monophosphate is involved in several metabolic pathways. It interacts with enzymes such as thymidine kinase 2 (TK2), which is crucial for its phosphorylation into the active triphosphate metabolites .

Transport and Distribution

Fialuridine 5’-Monophosphate is transported and distributed within cells and tissues. The human equilibrative nucleoside transporter 1 (ENT1) is implicated in the mitochondrial transport of Fialuridine 5’-Monophosphate .

Subcellular Localization

The subcellular localization of Fialuridine 5’-Monophosphate is primarily in the mitochondria, where it exerts its effects . Its activity or function could be influenced by its localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fialuridine 5’-Monophosphate can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of Fialuridine using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the monophosphate ester.

Industrial Production Methods: Industrial production of Fialuridine 5’-Monophosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: Fialuridine 5’-Monophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different analogues.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside analogues, while reduction can produce reduced forms of the compound.

Comparación Con Compuestos Similares

Fialuridine: The parent compound of Fialuridine 5’-Monophosphate, also a nucleoside analogue with antiviral properties.

Ganciclovir: Another nucleoside analogue used to treat viral infections.

Acyclovir: A nucleoside analogue used primarily for herpes virus infections.

Uniqueness: Fialuridine 5’-Monophosphate is unique due to its specific mechanism of action involving the incorporation into viral DNA and subsequent chain termination. This property makes it particularly effective against hepatitis B virus, distinguishing it from other nucleoside analogues that may have different targets or mechanisms.

Propiedades

IUPAC Name |

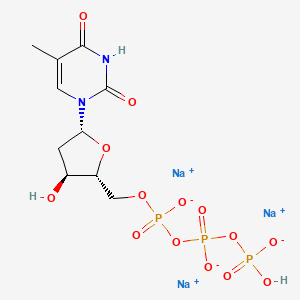

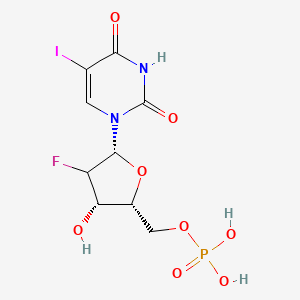

[(2R,3S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FIN2O8P/c10-5-6(14)4(2-20-22(17,18)19)21-8(5)13-1-3(11)7(15)12-9(13)16/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIRJOIEMCOPIZ-TZLAVLDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)COP(=O)(O)O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FIN2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912421 | |

| Record name | 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99891-31-3 | |

| Record name | 1-(2-Deoxy-2-fluoro-5-O-phosphonopentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)